Oxycodone-(methoxy-d3)

Description

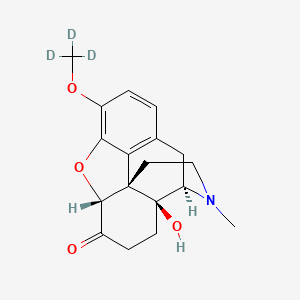

Structure

2D Structure

Properties

IUPAC Name |

(4R,4aS,7aR,12bS)-4a-hydroxy-3-methyl-9-(trideuteriomethoxy)-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4/c1-19-8-7-17-14-10-3-4-12(22-2)15(14)23-16(17)11(20)5-6-18(17,21)13(19)9-10/h3-4,13,16,21H,5-9H2,1-2H3/t13-,16+,17+,18-/m1/s1/i2D3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRUQQQPBMZOVGD-CLILCLBHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)OC)O4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C2C3=C(C[C@@H]4[C@]5([C@]3(CCN4C)[C@@H](O2)C(=O)CC5)O)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201016157 | |

| Record name | Oxycodone-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201016157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160227-46-3 | |

| Record name | Oxycodone-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201016157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 160227-46-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies for Oxycodone Methoxy D3

Methodologies for Deuterium (B1214612) Incorporation at the Methoxy (B1213986) Moiety

The introduction of a deuterated methoxy group (-OCD₃) onto the phenolic oxygen of the opioid scaffold is a key step in the synthesis of Oxycodone-(methoxy-d3). This is typically achieved by utilizing a deuterated methylating agent.

A common precursor for the synthesis of oxycodone is thebaine, a naturally occurring opium alkaloid. uni-mainz.de The synthesis of oxycodone from thebaine involves oxidation to 14-hydroxycodeinone, followed by reduction. google.com To introduce the deuterated methoxy group, a synthetic route starting from a precursor that allows for O-methylation is necessary.

The most direct method for incorporating the methoxy-d3 group is through the O-methylation of a suitable precursor, such as noroxymorphone (B159341) or a related compound with a free phenolic hydroxyl group at the C3 position. This methylation is accomplished using a deuterated methylating agent.

Key Reagents and Reactions:

Deuterated Methylating Agents: The choice of reagent is critical for achieving high isotopic enrichment. Common reagents include:

Deuterated methyl iodide (CD₃I)

Deuterated dimethyl sulfate (B86663) ((CD₃)₂SO₄)

Reaction Conditions: The methylation reaction is typically carried out in the presence of a base to deprotonate the phenolic hydroxyl group, facilitating nucleophilic attack on the deuterated methylating agent. The choice of solvent and base is optimized to ensure high yields and minimize side reactions.

The general synthetic scheme can be represented as: Precursor-OH + Base → Precursor-O⁻ Precursor-O⁻ + CD₃-X → Precursor-OCD₃ + X⁻ (where Precursor-OH is the opioid scaffold with a hydroxyl group at the C3 position and CD₃-X is the deuterated methylating agent)

Chemoenzymatic and Electrochemical Approaches in Opioid Alkaloid Synthesis Research

While direct synthesis of Oxycodone-(methoxy-d3) primarily relies on established methylation chemistry, broader research into opioid alkaloid synthesis explores more novel and sustainable methods, including chemoenzymatic and electrochemical approaches. These methods are being investigated for the synthesis of various opioid skeletons and their derivatives.

Chemoenzymatic Synthesis:

This approach combines chemical and enzymatic transformations to construct complex molecules like morphine alkaloids. nih.gov Researchers have utilized enzymatic dihydroxylation of simple aromatic compounds to create chiral building blocks. thieme-connect.comresearchgate.net These can then be elaborated through chemical steps, such as the intramolecular Heck cyclization, to form the core morphinan (B1239233) skeleton. thieme-connect.comresearchgate.net While not directly applied to the commercial synthesis of Oxycodone-(methoxy-d3), these methods represent the cutting edge of opioid synthesis research, aiming for more efficient and enantioselective routes. acs.orgchinesechemsoc.org

Electrochemical Synthesis:

Electrochemical methods offer a greener alternative to traditional chemical reagents for certain transformations in opioid synthesis. uni-mainz.de

N-demethylation: A significant application of electrochemistry in this field is the N-demethylation of opiates like thebaine, codeine, morphine, and oxycodone. rug.nlumcgresearch.org This process, often mediated by TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), allows for the formation of "nor-opiates," which are crucial intermediates for the synthesis of other opioid-based pharmaceuticals. rug.nlumcgresearch.org This method is performed in aqueous solvents at room temperature and can provide high yields. rug.nlumcgresearch.org

Oxidative Coupling: Researchers have also successfully employed electrochemical methods to mimic the key oxidative coupling step found in the biosynthesis of thebaine. uni-mainz.de This approach avoids the use of large quantities of often toxic oxidizing agents. uni-mainz.de

N- and O-demethylation: More recent developments have demonstrated a two-step procedure for the N- and O-demethylation of oxycodone through anodic oxidation followed by hydrolysis, providing a more sustainable route to key intermediates like noroxymorphone. acs.org

Isotopic Enrichment and Purity Assessment for Analytical Reference Materials

For Oxycodone-(methoxy-d3) to function effectively as an internal standard, its isotopic enrichment and chemical purity must be rigorously characterized and confirmed.

Isotopic Enrichment:

Isotopic enrichment refers to the percentage of a specific isotope at a given atomic position. isotope.com For Oxycodone-(methoxy-d3), high isotopic enrichment means that a very high percentage of the methoxy groups are -OCD₃ rather than -OCD₂H, -OCHD₂, or -OCH₃. This is crucial to prevent signal overlap with the non-deuterated analyte being quantified. tandfonline.com

Determination of Isotopic Enrichment: High-resolution mass spectrometry (HR-MS) is a primary tool for determining isotopic enrichment. rsc.orgrsc.org By analyzing the isotopic pattern of the molecular ion, the relative abundance of each isotopologue (molecules that differ only in their isotopic composition) can be calculated. rsc.orgrsc.org Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the position of the deuterium labels and provide information on isotopic purity. rsc.orgrsc.org

Purity Assessment:

The chemical purity of the reference material is as important as its isotopic enrichment. Impurities can interfere with the analytical measurement. tandfonline.com A mass balance approach is often used to determine purity, which involves the quantification of the main component and all significant impurities. industry.gov.auindustry.gov.au

Analytical Techniques for Purity Assessment:

Gas Chromatography with Flame Ionization Detection (GC-FID): Used to quantify organic impurities. industry.gov.au

Thermogravimetric Analysis (TGA): Measures volatile impurities. industry.gov.au

Karl Fischer Titration: Quantifies water content. industry.gov.au

¹H NMR Spectroscopy: Provides structural confirmation and can be used to identify and quantify impurities. industry.gov.au

The final purity is often calculated by subtracting the percentages of all identified impurities (organic, volatile, and water) from 100%. industry.gov.auindustry.gov.au The certificate of analysis for a reference material will provide the certified concentration and its associated uncertainty. nist.gov

Advanced Analytical Methodologies Utilizing Oxycodone Methoxy D3 As an Internal Standard

Principles of Isotope Dilution Mass Spectrometry in Chemical Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique used for the highly accurate and precise quantification of elemental or molecular substances. osti.govrsc.org The fundamental principle of IDMS involves the addition of a known amount of an isotopically enriched standard, or "spike," of the analyte of interest to a sample. osti.govepa.gov In this context, Oxycodone-(methoxy-d3) acts as the isotopic spike for the quantification of oxycodone. bioscience.co.ukresearchgate.net

The core of the IDMS method lies in altering the natural isotopic ratio of the analyte in the sample by introducing the isotopically labeled standard. epa.gov After the spike is added, it is crucial to achieve perfect homogenization and equilibration between the spike and the native analyte within the sample matrix. rsc.orgepa.gov Following this equilibration, the sample undergoes preparation, which may include extraction and purification steps. A key advantage of IDMS is that the final quantification does not depend on the quantitative recovery of the analyte from the sample, as the ratio between the native analyte and the isotopic standard remains constant throughout the process. osti.govnih.gov

The altered isotope ratio of the analyte-spike mixture is then measured using a mass spectrometer. osti.gov By knowing the initial amount and isotopic composition of the added spike, the natural isotopic abundance of the analyte, and the measured isotopic ratio of the final mixture, the concentration of the native analyte in the original sample can be calculated with high accuracy. rsc.orgepa.gov IDMS is considered a primary method of measurement, capable of yielding highly precise and reliable results, making it invaluable in clinical chemistry and toxicology. rsc.orgnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used and highly sensitive technique for the quantification of drugs and their metabolites in biological fluids. nih.govnih.gov The use of a deuterated internal standard like Oxycodone-(methoxy-d3) is integral to developing robust and accurate LC-MS/MS methods for oxycodone quantification in matrices such as plasma, urine, and oral fluid. researchgate.netnih.govspringernature.com

The development of an LC-MS/MS method involves the careful selection and optimization of both the liquid chromatography separation and the mass spectrometry detection parameters to ensure sensitivity, specificity, and efficiency.

For the chromatographic separation of oxycodone, reversed-phase columns, such as C8 or C18, are commonly employed. oup.comnih.govresearchgate.net The mobile phase typically consists of a mixture of an aqueous component (often containing a modifier like ammonium (B1175870) formate (B1220265) or formic acid to improve peak shape and ionization) and an organic solvent such as methanol (B129727) or acetonitrile. oup.comnih.govcsic.es A gradient elution, where the proportion of the organic solvent is increased over time, is frequently used to effectively separate the analyte from matrix components and other related compounds. oup.comcsic.es The flow rate and column temperature are also optimized to achieve good chromatographic resolution and run time. oup.comnih.gov

Spectrometric parameters are optimized by infusing a standard solution of the analyte and the internal standard into the mass spectrometer. nih.gov Electrospray ionization (ESI) in the positive ion mode is typically selected for the analysis of opioids like oxycodone, as it efficiently generates protonated molecular ions [M+H]⁺. nih.govacs.org Key parameters that are optimized include the nebulizer gas flow, desolvation line temperature, heat-block temperature, and drying gas flow to maximize the signal intensity of the target analytes. nih.gov

A significant challenge in LC-MS/MS analysis of biological samples is the "matrix effect," which refers to the alteration of ionization efficiency by co-eluting compounds from the sample matrix. acs.orgoup.com This can lead to either ion suppression or enhancement, causing inaccurate and unreliable quantification. oup.comresearchgate.net

The use of a stable isotope-labeled internal standard (SIL-IS), such as Oxycodone-(methoxy-d3), is the most effective strategy to compensate for these matrix effects. nih.govnih.govoup.com Because deuterated standards like Oxycodone-(methoxy-d3) are chemically and physically almost identical to the analyte of interest (oxycodone), they co-elute from the liquid chromatography column and experience the same degree of ion suppression or enhancement. researchgate.net

By adding a known concentration of Oxycodone-(methoxy-d3) to every sample, calibrator, and quality control sample before sample preparation, the ratio of the analyte's peak area to the internal standard's peak area is used for quantification. oup.comforensicresources.org This ratio remains constant even if the absolute signal intensity of both compounds fluctuates due to matrix effects or variations in instrument response. oup.com This approach significantly improves the accuracy and precision of the quantification. nih.govoup.com

Tandem mass spectrometry, particularly when operated in the Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity and sensitivity for quantitative analysis. gcms.cznih.gov MRM is a targeted technique where a specific precursor ion is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3). nih.gov

The selection of appropriate MRM transitions is a critical step in method development. For oxycodone, the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 316.1 is typically selected as the precursor ion. researchgate.net This precursor ion is then fragmented, and characteristic product ions are monitored. Common product ions for oxycodone include m/z 298.1 (resulting from dehydration) and 241.1. researchgate.net

For the internal standard, Oxycodone-(methoxy-d3), the precursor ion is [M+H]⁺ at m/z 319.0. researchgate.net The corresponding product ions are shifted by the mass of the deuterium (B1214612) atoms. For instance, the transition corresponding to the loss of water is m/z 319.0 → 301.1, and the other major transition is m/z 319.0 → 244.1. researchgate.net By monitoring these unique precursor-to-product ion transitions, the instrument can specifically and simultaneously detect and quantify both oxycodone and its deuterated internal standard, even when they co-elute. gcms.cz

The following table summarizes typical MRM transitions used for the analysis of oxycodone and its deuterated internal standard.

Table 1: Example MRM Transitions for Oxycodone and Oxycodone-(methoxy-d3)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Purpose |

|---|---|---|---|

| Oxycodone | 316.1 | 298.1 | Quantifier |

| Oxycodone | 316.1 | 241.1 | Qualifier |

| Oxycodone-(methoxy-d3) | 319.0 | 301.1 | Internal Standard (Quant) |

| Oxycodone-(methoxy-d3) | 319.0 | 244.1 | Internal Standard (Qual) |

Data sourced from a study on the simultaneous determination of acetaminophen (B1664979) and oxycodone. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Applications

Gas chromatography-mass spectrometry (GC-MS), and particularly its tandem version (GC-MS/MS), is another powerful technique used for the analysis of opioids in forensic toxicology. americanlaboratory.comnih.gov Similar to LC-MS/MS, the use of deuterated internal standards like Oxycodone-(methoxy-d3) is crucial for accurate quantification. nih.govnih.gov GC-MS/MS operated in the MRM mode offers excellent sensitivity and specificity, allowing for the detection of trace levels of drugs in complex biological matrices. gcms.cz

Unlike in LC-MS, compounds analyzed by GC-MS must be volatile and thermally stable. Opioids like oxycodone contain polar functional groups (hydroxyl and ketone) that make them non-volatile. nih.govnih.gov Therefore, a chemical modification step known as derivatization is required before GC-MS analysis to increase their volatility and improve their chromatographic properties and sensitivity. nih.govspringernature.com

For keto-opioids like oxycodone, a common issue is the potential for multiple derivative formation due to tautomerization (enol-keto forms), which can compromise quantification. uc.pt To prevent this, a two-step or even three-step derivatization process is often employed. nih.govnih.gov

First, the ketone group is protected by reacting it with a reagent like methoxyamine or hydroxylamine (B1172632) to form a stable methoxime or oxime derivative. nih.govnih.govuc.pt This step prevents tautomerization. uc.pt Following this, the hydroxyl groups are derivatized. Common derivatizing agents for this second step include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) (TMS) derivatives, or acylating agents like propionic anhydride (B1165640) to form propionyl esters. nih.govnih.gov In some methods, a three-step derivatization using methoxyimino, propionyl, and TMS groups has been shown to be effective for the simultaneous analysis of multiple opiates. nih.gov These derivatization procedures increase the volatility and thermal stability of the analytes, leading to sharper chromatographic peaks and enhanced sensitivity during GC-MS analysis. nih.gov

Compound Name Reference Table

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| 6-acetylcodeine |

| 6-acetylmorphine |

| Acetonitrile |

| Alfentanil |

| Ammonium formate |

| Amphetamine |

| Buprenorphine |

| Butyrylfentanyl |

| Carbamazepine |

| Codeine |

| Codeine-d3 |

| Dextrorphan |

| Diacetylmorphine |

| EDDP |

| Etomidate |

| Fentanyl |

| Fentanyl-d5 |

| Formic acid |

| Heroin |

| Hydrocodone |

| Hydrocodone-d3 |

| Hydromorphone |

| Hydroxylamine |

| Ketamine |

| Meperidine |

| Methadone |

| Methamphetamine |

| Methanol |

| Methoxyamine |

| Morphine |

| Morphine-d3 |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| N-methyl-bis(trifluoroacetamide) (MBTFA) |

| n-methyl-n-(trimethylsilyl) trifluoroacetamide |

| Noroxycodone |

| Oxymorphone |

| Oxycodone |

| Oxycodone-(methoxy-d3) |

| Papaverine |

| Phenobarbital |

| Propionic anhydride |

| Sufentanil |

| Tapentadol |

| Tiletamine |

| Tramadol-N-oxide |

Isotope Selectivity and Specificity in Complex Sample Analysis

The utility of Oxycodone-(methoxy-d3) as an internal standard is fundamentally rooted in the principles of isotope selectivity in mass spectrometry (MS). scioninstruments.com In quantitative MS methods, stable isotope-labeled internal standards, such as those labeled with deuterium (D), carbon-13 (^13C), or nitrogen-15 (B135050) (^15N), are considered ideal because their physicochemical properties are nearly identical to the analyte of interest. scioninstruments.comresearchgate.net The key difference lies in their mass-to-charge ratio (m/z), which allows the mass spectrometer to distinguish between the analyte (oxycodone) and the internal standard (Oxycodone-(methoxy-d3)). scioninstruments.com

This mass difference is crucial for enhancing specificity in complex sample matrices like blood, urine, or plasma, which contain a multitude of endogenous and exogenous compounds. scioninstruments.compurdue.edu The deuterated standard co-elutes with the native analyte during chromatographic separation, experiencing similar ionization efficiency and potential matrix effects. researchgate.netscispace.com By calculating the ratio of the analyte's signal to the internal standard's signal, analysts can correct for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of the quantification. scioninstruments.comlgcstandards.com

The methoxy-d3 labeling on the oxycodone molecule provides a stable isotopic signature that is unlikely to undergo exchange during sample processing or analysis. This stability is a critical factor in maintaining the integrity of the internal standard and ensuring reliable results. lgcstandards.com

Method Validation in Forensic Toxicology and Preclinical Research

The validation of analytical methods is a stringent requirement in forensic toxicology and preclinical research to ensure that the results are fit for their intended purpose. diva-portal.org The use of Oxycodone-(methoxy-d3) as an internal standard is an integral part of this validation process, which encompasses the assessment of linearity, accuracy, precision, and detection limits.

Assessment of Analytical Linearity and Calibration Curve Performance

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. researchgate.net When using Oxycodone-(methoxy-d3) as an internal standard, a calibration curve is constructed by plotting the ratio of the analyte's response to the internal standard's response against the known concentrations of the analyte. nih.govannlabmed.org

A key aspect of assessing calibration curve performance is the evaluation of the correlation coefficient (r²) and the linearity range. researchgate.netojp.gov For instance, in a study quantifying oxycodone and its metabolites in urine, the calibration range was established from 0.015 to 10 µg/mL for oxycodone, demonstrating excellent linearity. nih.gov Another study reported a linear range for oxycodone up to 1600 ng/mL in urine using a gas chromatography-mass spectrometry (GC-MS) method with Oxycodone-d3 as the internal standard. oup.com

The performance of the calibration curve is crucial for accurate quantification. It is recommended to use a minimum of six non-zero calibration points, and the data should be evaluated for heteroscedasticity, with appropriate weighting applied if necessary. nih.govannlabmed.org

Interactive Table: Example of Calibration Curve Data for Oxycodone using Oxycodone-(methoxy-d3)

| Analyte Concentration (ng/mL) | Analyte Peak Area | Internal Standard Peak Area | Response Ratio (Analyte/IS) |

| 1 | 5,234 | 101,567 | 0.0515 |

| 5 | 26,170 | 102,110 | 0.2563 |

| 10 | 51,980 | 101,890 | 0.5102 |

| 50 | 258,900 | 102,500 | 2.5259 |

| 100 | 521,300 | 101,980 | 5.1118 |

| 250 | 1,305,000 | 102,300 | 12.7566 |

| 500 | 2,615,000 | 102,050 | 25.6247 |

This table presents hypothetical data to illustrate the relationship between analyte concentration and response ratio.

Evaluation of Accuracy, Precision, and Limits of Detection/Quantification

Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among a series of measurements. researchgate.netnih.gov The limits of detection (LOD) and quantification (LOQ) define the lowest concentration of an analyte that can be reliably detected and quantified, respectively. researchgate.neteuropa.eu

In a study validating a method for oxycodone and its metabolites in blood, the interday precision ranged from 2.90% to 12.5%, and intraday precision was between 4.13% and 17.3%. diva-portal.org The bias, an indicator of accuracy, ranged from -15.0% to 6.93%. diva-portal.org These values fall within the generally accepted criteria of ±15-20% for bioanalytical method validation. diva-portal.org

The use of Oxycodone-(methoxy-d3) contributes significantly to achieving high accuracy and precision by compensating for analytical variability. scispace.com The LOD and LOQ are determined based on the signal-to-noise ratio or by statistical analysis of the calibration curve at the lower concentration levels. researchgate.neteuropa.eu For example, a GC-MS method for urinary oxycodone reported an LOD of 40 ng/mL. oup.com Another liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for various opioids in urine established an LOQ of 5 ng/mL for all analytes. oup.com

Interactive Table: Summary of Validation Parameters from a Representative Study

| Parameter | Result | Acceptance Criteria |

| Linearity (r²) | >0.99 | ≥0.99 |

| Accuracy (Bias) | -15.0% to +6.93% | ±15-20% |

| Intra-day Precision (%CV) | 4.13% - 17.3% | ≤15-20% |

| Inter-day Precision (%CV) | 2.90% - 12.5% | ≤15-20% |

| Limit of Quantification (LOQ) | 0.5 ng/mL | Defined based on method requirements |

| Limit of Detection (LOD) | 0.1 ng/mL | Defined based on method requirements |

This table summarizes typical validation results for an LC-MS/MS method for oxycodone using a deuterated internal standard. The specific values are illustrative and can vary between different studies and matrices.

Stability Studies of Oxycodone-(methoxy-d3) in Analytical Systems

The stability of both the analyte and the internal standard under various storage and analytical conditions is a critical component of method validation. researchgate.net Stability studies are conducted to ensure that the concentration of the analytes does not change from the time of sample collection to the time of analysis.

These studies typically evaluate:

Freeze-thaw stability: Assessing the stability of the analyte after repeated freezing and thawing cycles.

Short-term stability: Evaluating stability at room temperature for a specified period.

Long-term stability: Determining stability under frozen storage conditions over an extended period.

Autosampler stability: Assessing stability in the analytical instrument's autosampler.

While specific stability data for Oxycodone-(methoxy-d3) itself is not extensively detailed in the public literature, the stability of oxycodone in biological matrices has been studied. The use of a stable isotope-labeled internal standard like Oxycodone-(methoxy-d3) is crucial in these studies, as it is expected to degrade at a similar rate to the unlabeled analyte, thus providing a reliable means of correction for any degradation that may occur. scispace.com The inherent chemical stability of the methoxy-d3 group ensures that the internal standard itself does not compromise the accuracy of these stability assessments.

Applications in Drug Metabolism Research and Mechanistic Elucidation

Characterization of Oxycodone Biotransformation Pathways Using in vitro Systems

In vitro systems, such as human liver microsomes and recombinant enzymes, are fundamental in studying drug metabolism. The use of deuterated compounds like Oxycodone-(methoxy-d3) in these systems enhances the accuracy of metabolite identification and quantification. oup.com

Oxycodone is primarily metabolized in the liver by two major cytochrome P450 (CYP) isoforms: CYP3A4 and CYP2D6. nih.gov CYP3A4 is responsible for the N-demethylation of oxycodone to form noroxycodone, which is the main metabolic pathway, accounting for approximately 45% of an administered dose. nih.govpharmgkb.org CYP2D6 mediates the O-demethylation to produce oxymorphone, a potent active metabolite. nih.govnih.gov

Studies using human liver microsomes and recombinant CYP enzymes have been conducted to determine the kinetic parameters (Kₘ and Vₘₐₓ) for these pathways. For instance, the N-demethylation to noroxycodone by CYP3A4 and the O-demethylation to oxymorphone by CYP2D6 have been extensively characterized. oup.com The clear separation and quantification of metabolites, facilitated by stable isotope-labeled internal standards like oxymorphone-d3 (B3322412) and noroxycodone-d3, are critical for accurate kinetic analysis. unige.ch

| Enzyme | Metabolic Pathway | Primary Metabolite | Significance |

|---|---|---|---|

| CYP3A4 | N-demethylation | Noroxycodone | Major pathway, accounting for ~45% of metabolism. nih.govpharmgkb.org |

| CYP2D6 | O-demethylation | Oxymorphone | Forms a potent active metabolite. nih.govnih.gov |

Following Phase I metabolism, oxycodone and its metabolites can undergo Phase II conjugation reactions, primarily glucuronidation. pharmgkb.org UGT2B7 and UGT2B4 have been identified as the main isoforms responsible for the glucuronidation of oxycodone, while UGT2B7 is primarily responsible for the glucuronidation of oxymorphone to oxymorphone-3-glucuronide. pharmgkb.org The role of glucuronidation in the clearance of oxycodone has been a subject of study to refine pharmacokinetic models. unige.ch

Stable isotope-labeled compounds are instrumental in studying these Phase II transformations. For example, in studies of morphine, a structurally related opioid, deuterated morphine (d3-morphine) has been used to investigate glucuronidation both in vivo and in vitro. nih.gov Such studies have shown a decrease in the formation of d3-morphine-3-glucuronide compared to its non-deuterated counterpart, indicating a kinetic isotope effect in the glucuronidation process. nih.gov Similar principles are applied to oxycodone research to accurately trace and quantify the formation of glucuronide conjugates.

Investigation of Kinetic Isotope Effects in Enzymatic Reactions

The substitution of hydrogen with deuterium (B1214612) can significantly impact the rate of enzymatic reactions, a phenomenon known as the kinetic isotope effect (KIE). nih.gov This effect is a powerful tool for probing the mechanisms of enzyme-catalyzed reactions.

The presence of a deuterium atom at a site of metabolic attack can slow down the rate of bond cleavage, as the carbon-deuterium bond has a higher vibrational energy and is thus more stable than a carbon-hydrogen bond. juniperpublishers.com This can lead to a decrease in the rate of metabolite formation. The magnitude of the KIE can provide insights into the rate-limiting step of a reaction. A significant KIE suggests that C-H bond breaking is at least partially rate-limiting. nih.gov

| Parameter | Effect of Deuteration | Rationale |

|---|---|---|

| Metabolic Reaction Rate | Can decrease the rate of reactions involving C-H bond cleavage. | The C-D bond is stronger than the C-H bond. juniperpublishers.com |

| Metabolic Pathway | May cause a shift or "switching" to alternative pathways. juniperpublishers.comosti.gov | Slowing one pathway can enhance the flux through others. |

Oxycodone possesses multiple chiral centers, leading to the possibility of various stereoisomers for both the parent drug and its metabolites. pharmgkb.org The enzymatic reactions involved in its metabolism can be stereoselective, meaning that one stereoisomer may be formed preferentially over another. The reduction of the 6-keto group of oxycodone and its metabolites, for instance, results in the formation of α- and β-stereoisomers of oxycodol, oxymorphol, and noroxycodol. pharmgkb.org

The use of deuterated analogs can aid in studying the stereochemical aspects of metabolite formation. While direct studies on Oxycodone-(methoxy-d3) and stereochemistry are not widely published, the principles of using labeled compounds to trace metabolic fates apply. By using stereospecifically labeled compounds, researchers can track the formation of different stereoisomers and understand the stereoselectivity of the enzymes involved.

Development of Predictive in vitro Models for Drug-Drug Interactions

In vitro models are essential for predicting potential drug-drug interactions (DDIs). Oxycodone is susceptible to DDIs, particularly with inhibitors or inducers of CYP3A4 and CYP2D6. tga.gov.au For example, co-administration with a CYP3A4 inhibitor like ketoconazole (B1673606) can increase plasma concentrations of oxycodone, while a CYP2D6 inhibitor like paroxetine (B1678475) can decrease the formation of the active metabolite oxymorphone. core.ac.uk

Oxycodone-(methoxy-d3) and other labeled analogs are used in these in vitro models to accurately quantify the impact of interacting drugs on oxycodone metabolism. By incubating human liver microsomes with oxycodone and a potential inhibitor or inducer, researchers can measure the changes in the formation of noroxycodone and oxymorphone. The use of deuterated standards for quantification by LC-MS/MS ensures high accuracy and sensitivity. unige.ch These studies help to build predictive models for how co-administered drugs will affect oxycodone's pharmacokinetics in a clinical setting. For instance, in silico pharmacokinetic models have been developed to predict the DDI between oxycodone and other drugs like diazepam. nih.gov

Research on Metabolic Stability and Intrinsic Clearance in Cellular and Subcellular Fractions

The study of a drug candidate's metabolic fate is a cornerstone of modern drug development, providing critical insights into its pharmacokinetic profile. In vitro systems utilizing cellular and subcellular fractions, such as human liver microsomes (HLM) and cryopreserved hepatocytes, are indispensable tools for predicting in vivo metabolic clearance. The use of isotopically labeled compounds, such as Oxycodone-(methoxy-d3), plays a pivotal role in this research, primarily through the kinetic isotope effect (KIE), which can significantly alter metabolic pathways and rates.

The metabolic stability of a compound is typically assessed by measuring its rate of disappearance when incubated with a metabolically active system, such as liver microsomes or hepatocytes. oup.com This stability is often expressed as the in vitro half-life (t½), which is then used to calculate the intrinsic clearance (CLint). oup.com Intrinsic clearance represents the maximal capacity of the liver to metabolize a drug, independent of physiological factors like blood flow. oup.com

Deuteration, the replacement of hydrogen with its stable isotope deuterium, at a metabolically active site of a drug molecule can lead to a stronger chemical bond (C-D versus C-H). dovepress.com This increased bond strength can slow down the rate of metabolic reactions, particularly those catalyzed by cytochrome P450 (CYP) enzymes, a phenomenon known as the deuterium kinetic isotope effect (KIE). dovepress.comjuniperpublishers.com This effect can lead to increased metabolic stability, a prolonged half-life, and altered pharmacokinetic properties. dovepress.comnih.gov

In the context of oxycodone, the primary metabolic pathways involve N-demethylation to noroxycodone, primarily mediated by CYP3A4, and O-demethylation to the potent opioid agonist oxymorphone, mediated by CYP2D6. drugbank.comwikipedia.org The methoxy (B1213986) group on oxycodone is a site of O-demethylation. Therefore, replacing the hydrogen atoms of the methoxy group with deuterium to create Oxycodone-(methoxy-d3) would be expected to influence its metabolism, specifically the O-demethylation pathway.

Research on the electrochemical N-demethylation of oxycodone has utilized Oxycodone-d3 to investigate the reaction mechanism, revealing a moderate kinetic isotope effect (kH/kD = 1.5). acs.org This finding suggests that the cleavage of the C-H/C-D bond is a rate-determining step in this specific chemical transformation. acs.org While this study is not a direct measure of metabolic stability in a biological system, it provides evidence that deuteration at the N-methyl group can influence the rate of demethylation. A similar principle applies to the methoxy group, where deuteration would be expected to slow the rate of O-demethylation by CYP2D6.

Detailed Research Findings

While specific studies focusing exclusively on the metabolic stability and intrinsic clearance of Oxycodone-(methoxy-d3) in cellular and subcellular fractions are not extensively published with direct comparative data tables, the principles of KIE allow for a scientifically grounded extrapolation of expected outcomes.

In a typical in vitro metabolic stability assay using human liver microsomes, the disappearance of the parent compound is monitored over time. The rate of metabolism of Oxycodone-(methoxy-d3) via O-demethylation would be anticipated to be slower than that of unlabeled oxycodone. This would result in a longer in vitro half-life and consequently, a lower intrinsic clearance for the formation of oxymorphone.

Conversely, the N-demethylation pathway, which is not directly affected by the methoxy-d3 substitution, might become more prominent. This phenomenon, known as metabolic switching or shunting, occurs when one metabolic pathway is slowed, leading to an increased flux through alternative pathways. nih.gov

The following interactive data tables illustrate the hypothetical, yet scientifically plausible, outcomes of a comparative study on the metabolic stability and intrinsic clearance of oxycodone and Oxycodone-(methoxy-d3) in human liver microsomes and hepatocytes.

Table 1: Hypothetical Metabolic Stability of Oxycodone and Oxycodone-(methoxy-d3) in Human Liver Microsomes

| Compound | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Primary Metabolic Pathway Affected |

| Oxycodone | 25 | 27.7 | O-demethylation (CYP2D6) |

| Oxycodone-(methoxy-d3) | 40 | 17.3 | O-demethylation (CYP2D6) |

Note: The data in this table is illustrative and based on the established principles of the kinetic isotope effect. The values are intended to demonstrate the expected relative differences in metabolic stability due to deuteration.

Table 2: Hypothetical Intrinsic Clearance for Metabolite Formation in Human Hepatocytes

| Substrate | Metabolite | Intrinsic Clearance (CLint, µL/min/10^6 cells) |

| Oxycodone | Noroxycodone | 15.2 |

| Oxymorphone | 8.5 | |

| Oxycodone-(methoxy-d3) | Noroxycodone | 16.8 |

| Oxymorphone-(methoxy-d3) | 4.1 |

Note: This table presents hypothetical data to illustrate the concept of metabolic switching. The decreased intrinsic clearance for the formation of the deuterated oxymorphone metabolite is accompanied by a slight increase in the clearance for the noroxycodone pathway.

Forensic and Toxicological Research Applications of Oxycodone Methoxy D3

Methodological Standardization for Opioid Quantification in Biological Specimens

The accurate quantification of opioids in biological specimens is a cornerstone of forensic toxicology. Oxycodone-(methoxy-d3) plays a pivotal role in the standardization of these methods. By introducing a known quantity of the deuterated standard into a sample, analysts can account for variations in extraction efficiency, instrument response, and matrix effects. This process, known as internal standardization, is essential for achieving accurate and reproducible results in techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). caymanchem.comforensicresources.org

The use of a stable isotope-labeled internal standard like Oxycodone-(methoxy-d3) is preferred because it behaves nearly identically to the target analyte (oxycodone) during sample preparation and analysis. This chemical and physical similarity ensures that any loss of the analyte during the analytical process is mirrored by a proportional loss of the internal standard, allowing for a precise correction of the final calculated concentration. This methodological standardization is crucial for comparing results across different laboratories and over time, forming the basis of reliable forensic and toxicological findings.

Role in the Development of Comprehensive Screening and Confirmatory Assays

Oxycodone-(methoxy-d3) is integral to the development and validation of both screening and confirmatory assays for oxycodone and other opioids. In the development of new analytical methods, this deuterated standard is used to optimize extraction procedures and chromatographic conditions. For instance, researchers developing a fast GC-MS method for urinary oxycodone and oxymorphone utilized oxycodone-d3 as an internal standard to ensure the method's linearity and determine the limits of detection. oup.com

Furthermore, in comprehensive drug screening panels, which often test for a wide array of substances, specific and reliable internal standards are paramount. Oxycodone-(methoxy-d3) is included in internal standard mixtures for multi-analyte methods that quantify various drugs of abuse in biological samples such as blood and hair. forensicresources.orgplos.org Its predictable behavior and distinct mass spectral properties allow it to be used alongside other deuterated standards without causing interference, thereby enabling the simultaneous and accurate measurement of multiple compounds in a single analytical run.

Application in Postmortem and Antemortem Forensic Research Method Development

In both postmortem and antemortem forensic investigations, the accurate determination of drug concentrations is critical. Oxycodone-(methoxy-d3) is a key tool in developing and refining the analytical methods used in these contexts.

In postmortem research, where drug distribution in various tissues and fluids is often investigated, Oxycodone-(methoxy-d3) is used as an internal standard to quantify oxycodone concentrations in specimens such as blood, urine, vitreous humor, and various tissues. faa.gov This allows for a more accurate understanding of the drug's disposition after death. For example, in a study examining the postmortem distribution of oxycodone, oxycodone-d3 was used to determine the drug's concentration in multiple biological matrices from aviation accident fatalities. faa.gov

In antemortem research, such as studies involving drug use monitoring or clinical toxicology, Oxycodone-(methoxy-d3) is used to develop methods for analyzing samples like urine and hair. oup.complos.org These methods are essential for assessing drug exposure and compliance with treatment regimens. The use of a reliable internal standard like Oxycodone-(methoxy-d3) in these developmental studies ensures that the resulting analytical methods are robust, accurate, and fit for their intended forensic or clinical purpose.

Advanced Research and Future Directions

Integration with High-Resolution Mass Spectrometry for Metabolite Identification

The use of deuterated internal standards is pivotal for achieving precision and accuracy in analytical chemistry, particularly in mass spectrometry. clearsynth.com Oxycodone-(methoxy-d3) serves as an ideal internal standard for the quantitative analysis of oxycodone and its metabolites by high-resolution mass spectrometry (HRMS). scioninstruments.comresearchgate.net Stable isotope-labeled standards are considered the gold standard because they share physical and chemical properties with the target analyte, resulting in similar extraction recovery, chromatographic retention time, and ionization efficiency, which helps to correct for matrix effects and other sources of variability. scioninstruments.comresearchgate.net

HRMS provides high sensitivity and selectivity, making it a preferred method for drug metabolism studies. nih.gov When combined with a deuterated internal standard like Oxycodone-(methoxy-d3), HRMS allows for the precise identification and quantification of metabolites, even at low concentrations. nih.govnih.gov The known mass shift between the deuterated standard and the non-labeled analyte and its metabolites simplifies data analysis and enhances the confidence of metabolite identification. nih.gov

Oxycodone is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP3A4 and CYP2D6. wikipedia.orgclinpgx.org The major metabolic pathways include N-demethylation to noroxycodone and O-demethylation to oxymorphone. wikipedia.orgresearchgate.net These primary metabolites can be further processed into secondary metabolites like noroxymorphone (B159341) or conjugated with glucuronic acid. wikipedia.orgclinpgx.orgoup.com The use of Oxycodone-(methoxy-d3) as an internal standard is crucial for accurately tracking the formation and excretion of these various metabolites in complex biological matrices like plasma and urine. nih.govnih.govojp.gov

| Metabolite Name | Metabolic Pathway | Key Enzyme | Role of Oxycodone-(methoxy-d3) in Analysis |

|---|---|---|---|

| Noroxycodone | N-demethylation | CYP3A4 | Acts as an internal standard for accurate quantification, compensating for sample loss and matrix effects during analysis. scioninstruments.com |

| Oxymorphone | O-demethylation | CYP2D6 | Enables precise measurement by co-eluting with the analyte and providing a stable reference point in mass spectrometry. |

| Noroxymorphone | Secondary Metabolism | CYP2D6/CYP3A4 | Improves the reliability of quantification for secondary metabolites, which are often present at lower concentrations. clinpgx.org |

| Glucuronide Conjugates | Phase II Metabolism | UGTs | Aids in the quantification of conjugated metabolites, providing a more complete picture of the drug's metabolic profile. clinpgx.orgoup.com |

Potential in Proteomics and Metabolomics Studies as a Tracer

Stable isotope labeling is a powerful technique in metabolomics and proteomics for tracing the metabolic fate of drugs and understanding their systemic impact. nih.gov By introducing a compound like Oxycodone-(methoxy-d3) into a biological system, researchers can track its absorption, distribution, metabolism, and excretion (ADME) with high precision using mass spectrometry. chemicalsknowledgehub.com This allows for the unambiguous differentiation of the drug and its metabolites from endogenous molecules. nih.gov

In metabolomics, Oxycodone-(methoxy-d3) can be used to map the metabolic pathways affected by oxycodone exposure. nih.govnih.gov Studies have shown that oxycodone can induce significant changes in various metabolites, and using a labeled tracer helps to directly link these changes to the drug's presence and metabolism. nih.govnih.gov This approach can help identify biomarkers for drug exposure and understand the biochemical mechanisms underlying the drug's effects. nih.gov

In the field of proteomics, which studies the entire set of proteins in a biological system, stable isotope labeling can help elucidate how a drug affects protein expression and function. While direct labeling of the drug itself is more common in metabolomics, proteomics often employs techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC). However, the metabolic consequences of a labeled drug can be correlated with changes in the proteome. For instance, quantitative mass spectrometry-based proteomics has been used to examine changes in synaptic vesicle proteins following oxycodone exposure, revealing potential downstream effects on neuronal function. nih.govmdpi.com Using a labeled compound like Oxycodone-(methoxy-d3) in such studies would provide a direct link between the drug's metabolic pathway and the observed proteomic shifts.

| 'Omics' Field | Application of Stable Isotope Tracers | Information Gained |

|---|---|---|

| Metabolomics | Tracing the metabolic fate of a drug and its metabolites. | Provides insights into metabolic pathways, drug clearance rates, and identification of novel metabolites. nih.govnih.gov |

| Proteomics | Correlating drug metabolism with changes in protein expression. | Helps understand the drug's mechanism of action, identifies protein targets, and reveals off-target effects. nih.gov |

| Pharmacokinetics | Studying drug absorption, distribution, metabolism, and excretion (ADME). | Determines key parameters like bioavailability and half-life, crucial for drug development. nih.gov |

| Toxicology | Investigating the formation of potentially toxic metabolites. nih.gov | Aids in understanding and predicting drug toxicity profiles. |

Explorations in De Novo Design and Synthesis of Deuterated Analgesics for Mechanistic Research

The intentional incorporation of deuterium (B1214612) into drug molecules is a strategic approach in modern medicinal chemistry. researchgate.net This process, known as deuteration, can significantly alter the pharmacokinetic properties of a drug by slowing its metabolism. researchgate.net This is due to the "kinetic isotope effect," where the stronger carbon-deuterium bond is broken more slowly by metabolic enzymes than a carbon-hydrogen bond. researchgate.net This strategy has evolved from a "deuterium switch" approach, where hydrogen atoms in existing drugs are replaced with deuterium, to the de novo design of new deuterated chemical entities. researchgate.net

The synthesis of deuterated compounds can be achieved through various methods, including the use of deuterated reagents like deuterated water or gas, or through catalytic processes. chemicalsknowledgehub.comdoi.org These approaches allow for the precise incorporation of deuterium into a target molecule. researchgate.net Such deuterated analogs are invaluable for studying enzyme mechanisms, identifying rate-limiting steps in metabolism, and understanding how changes in metabolism can affect a drug's activity. mdpi.com

| Aspect | Non-Deuterated Analgesic | Deuterated Analgesic (for Research) |

|---|---|---|

| Metabolism Rate | Standard rate of metabolism by enzymes like CYP450. | Potentially slower rate of metabolism at the site of deuteration. researchgate.net |

| Mechanistic Insight | Provides a baseline for pharmacological activity and metabolic profile. | Allows researchers to probe the role of specific metabolic pathways and quantify the kinetic isotope effect. researchgate.net |

| Metabolite Profile | Produces a standard profile of metabolites. | May produce a different ratio of metabolites, helping to understand the function of each metabolite. researchgate.net |

| Research Application | Used as a reference compound. | Used to study drug-drug interactions, enzyme kinetics, and the relationship between metabolism and therapeutic effect. researchgate.net |

Emerging Trends in Stable Isotope Labeling Technologies for Pharmaceutical Sciences

The field of stable isotope labeling is continually evolving, driven by technological advancements and the increasing demands of pharmaceutical research. adesisinc.com A key trend is the development of more efficient and selective methods for synthesizing labeled compounds, including the use of automated platforms and novel catalytic reagents. doi.orgadesisinc.com These innovations make stable isotope-labeled compounds more accessible and cost-effective for a wider range of research applications. adesisinc.com

The application of stable isotope labeling is expanding significantly within drug discovery and development. polarismarketresearch.com It is a critical tool in personalized medicine, where it can be used to understand inter-individual variability in drug metabolism. metsol.com By administering a stable isotope-labeled drug, researchers can monitor how different individuals metabolize the compound, potentially leading to more tailored and effective treatment regimens. metsol.com

Furthermore, there is a growing interest in using stable isotope labeling not just as an analytical tool, but as a strategy to create better drugs. The "deuterium switch" is being applied to develop next-generation pharmaceuticals with improved pharmacokinetic profiles. researchgate.net The integration of stable isotope labeling with advanced analytical techniques like HRMS is also becoming more routine in metabolomics and proteomics, moving the field from observational studies to more detailed mechanistic investigations of cellular metabolism and drug action. nih.govtechsciresearch.com

| Emerging Trend | Description | Impact on Pharmaceutical Sciences |

|---|---|---|

| Automated Synthesis | The use of automated platforms to streamline the synthesis of labeled compounds. adesisinc.com | Increases the speed and efficiency of producing labeled materials, accelerating research timelines. adesisinc.com |

| Novel Labeling Reagents | Development of new chemical tools and catalysts for more precise and versatile isotope incorporation. doi.orgadesisinc.com | Enables the labeling of complex molecules at specific positions, opening new avenues for mechanistic studies. |

| Application in Personalized Medicine | Using labeled compounds to study individual differences in drug metabolism and response. metsol.com | Facilitates the development of tailored therapies with improved efficacy and safety. metsol.com |

| Integration with 'Omics' | Routine use of stable isotope tracers in metabolomics and proteomics studies. nih.govtechsciresearch.com | Provides a deeper, mechanistic understanding of a drug's effect on biological systems. nih.gov |

Q & A

Q. What open science practices enhance reproducibility in studies using Oxycodone-(methoxy-d3)?

- Methodological Answer : Share raw LC-MS/MS data and synthetic protocols in public repositories (e.g., Zenodo) under FAIR principles. Use electronic lab notebooks (ELNs) to document isotopic purity and storage conditions. Collaborate with independent labs for inter-laboratory validation, adhering to OECD/GLP standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.